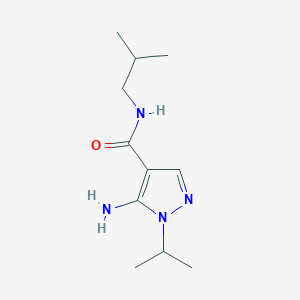![molecular formula C20H19N5O3 B2964389 3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile CAS No. 1775507-77-1](/img/structure/B2964389.png)
3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole is a versatile heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry and drug discovery due to its diverse pharmacological activities . This five-membered ring system, comprising two nitrogen atoms and one oxygen atom, is characterized by its unique structural features and has proven to be a valuable scaffold for the design and synthesis of bioactive molecules .
Synthesis Analysis
A series of 1,3,4-oxadiazole derivatives can be prepared in 65–70% yields through a conventional and practical method .Molecular Structure Analysis
The pharmacophoric characteristics of 1,3,4-oxadiazole can be attributed to its ability to form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure . These features contribute to the compound’s molecular recognition and binding capabilities with biological targets, making it an intriguing platform for drug design .Chemical Reactions Analysis
The ease of synthesis and structural modifications further facilitate the exploration of structure-activity relationships, enabling researchers to fine-tune the biological activities of these compounds .Applications De Recherche Scientifique
Anticancer Activity
1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . They are being studied for their potential use in cancer therapy due to their ability to inhibit the growth of cancerous cells.
Antimicrobial Properties
These derivatives also possess antimicrobial properties , making them candidates for the development of new antibiotics and antiseptics . Their ability to combat bacterial and fungal infections is a key area of research.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of 1,2,4-oxadiazole derivatives make them interesting for the development of new pain relief medications . They could potentially be used to treat conditions that cause chronic pain and inflammation.
Antidiabetic Potential
Some 1,2,4-oxadiazole derivatives have been found to exhibit antidiabetic properties , suggesting they could be used in the treatment of diabetes . Research in this area focuses on their ability to regulate blood sugar levels.
Neuroprotective Applications
Certain derivatives show affinity to metabotropic glutamate receptors, which are molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders . This makes them valuable for research into neuroprotective drugs.
Antiparasitic Activity
These compounds have also demonstrated antiparasitic activity , with some showing excellent nematocidal activity superior to leading compounds . This suggests they could be used in developing treatments for parasitic infections.
Mécanisme D'action
Orientations Futures
The rational design and synthesis of compounds incorporating the 1,3,4-oxadiazole moiety have been pivotal in the development of novel therapeutic agents . Researchers have exploited the tunability of this scaffold by introducing diverse substituents to modulate the physicochemical and pharmacological properties of the resulting compounds . This sets the stage for understanding the importance of 1,3,4-oxadiazole in medicinal chemistry, emphasizing its role as a promising scaffold for the development of novel therapeutic agents with diverse pharmacological applications .
Propriétés
IUPAC Name |
3-[[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-2-16-22-18(23-28-16)17-15-8-3-4-9-24(15)20(27)25(19(17)26)12-14-7-5-6-13(10-14)11-21/h5-7,10H,2-4,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIXPZJTVWJASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)


![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)



![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)

